N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Description
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure that includes an ethoxyphenyl group, a methylpropan-2-amine moiety, and a hydrochloride salt
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSKBIQSPLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride typically involves the alkylation of an amine with an appropriate alkyl halide. The reaction conditions often include the use of a base to deprotonate the amine, facilitating the nucleophilic attack on the alkyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated aromatic compounds
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-ethoxyphenyl)methyl]-3-nitropyridin-2-amine
- (3-ethoxyphenyl)methylamine
Uniqueness
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific structural features, such as the ethoxyphenyl group and the methylpropan-2-amine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
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